5-Chlorobenzothiazole-2-sulphonyl fluoride

Physicochemical profiling Drug-likeness prediction SuFEx building block selection

Designing covalent inhibitors requires precise tuning of electrophilic warheads and scaffold recognition. Generic benzothiazole sulfonyl fluorides fail to match the reactivity and selectivity of the 5-chloro analogue. - **SuFEx-Ready**: -SO₂F group enables mild, late-stage diversification with amines. - **Synthetic Handle**: 5-Chloro substituent allows Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig). - **Validated Properties**: XLogP3 3.3, TPSA 83.7 Ų-optimized for cell permeability and target engagement. Supplied at 95-98% purity. Ideal for focused covalent inhibitor libraries and ABPP probe development.

Molecular Formula C7H3ClFNO2S2
Molecular Weight 251.7 g/mol
CAS No. 934236-36-9
Cat. No. B3043834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chlorobenzothiazole-2-sulphonyl fluoride
CAS934236-36-9
Molecular FormulaC7H3ClFNO2S2
Molecular Weight251.7 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)N=C(S2)S(=O)(=O)F
InChIInChI=1S/C7H3ClFNO2S2/c8-4-1-2-6-5(3-4)10-7(13-6)14(9,11)12/h1-3H
InChIKeySDFIANTUBQNILC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chlorobenzothiazole-2-sulphonyl Fluoride: Core Properties and Compound Class


5-Chlorobenzothiazole-2-sulphonyl fluoride (CAS 934236-36-9; IUPAC: 5-chloro-1,3-benzothiazole-2-sulfonyl fluoride; molecular formula C₇H₃ClFNO₂S₂; MW 251.7 g/mol) is a heteroaryl sulfonyl fluoride that combines a 5-chlorobenzothiazole scaffold with an electrophilic –SO₂F warhead [1]. Commercially supplied at 95–98% purity by vendors including Apollo Scientific and INDOFINE Chemical, it is primarily employed as a SuFEx (Sulfur(VI) Fluoride Exchange) click-chemistry building block and as a precursor for covalent probe and inhibitor design in medicinal chemistry and chemical biology .

Structural Determinants That Preclude Generic Substitution


Benzothiazole-2-sulfonyl fluorides are not interchangeable surrogates; the electronic character of the benzo-fused ring profoundly modulates both the S–F bond reactivity and the non-covalent recognition elements essential for target engagement. The 5-chloro substituent on 5-chlorobenzothiazole-2-sulphonyl fluoride (XLogP3 = 3.3; topological polar surface area = 83.7 Ų) alters lipophilicity, hydrogen-bond acceptor count (5 vs. 4 in the unsubstituted analogue), and the electron-withdrawing character of the ring, directly tuning SuFEx kinetics and protein-binding orientation relative to the parent benzothiazole-2-sulfonyl fluoride (CAS 878376-34-2) [1]. In covalent inhibitor design—such as the 2-aminobenzothiazole sulfonyl fluoride series targeting bacterial histidine kinases—even subtle modifications of the benzothiazole core markedly shift potency, selectivity, and the feasibility of subsequent probe functionalization, making generic substitution a high-risk strategy without confirmatory performance data [2].

Product-Specific Quantitative Evidence and Comparator-Based Differentiation


Enhanced Lipophilicity and Topological Polar Surface Area vs. the Parent Scaffold

Compared to the unsubstituted benzothiazole-2-sulfonyl fluoride (CAS 878376-34-2; MW 217.2 g/mol, XLogP3 ~2.2 estimated), the 5-chloro derivative exhibits a higher computed XLogP3 of 3.3 (+1.1 log units) and an increased molecular weight of 251.7 g/mol (+34.5 Da), indicating greater lipophilicity that can improve membrane permeability in cell-based assays [1]. The topological polar surface area of 83.7 Ų and hydrogen-bond acceptor count of 5 (vs. 4 for the parent, attributable to the chlorine atom's influence on electron distribution) further differentiate this scaffold from alternatives like 4,5,6,7-tetrahydro-1,3-benzothiazole-2-sulfonyl fluoride (CAS 2193067-47-7) where saturation eliminates aromatic planarity .

Physicochemical profiling Drug-likeness prediction SuFEx building block selection

SuFEx Reactivity Tuning by the 5-Chloro Substituent

The electron-withdrawing 5-chloro substituent on the benzothiazole ring increases the electrophilicity of the –SO₂F group relative to the unsubstituted benzothiazole-2-sulfonyl fluoride, as inferred from the class-level understanding that electron-deficient aryl sulfonyl fluorides exhibit accelerated SuFEx kinetics with amine nucleophiles [1]. In the unified SuFEx approach to benzo[d]thiazol-2-yl-sulfonamides, the S-oxidation/S–F bond formation/SuFEx sequence was demonstrated to proceed efficiently from the parent benzothiazole-2-sulfonyl fluoride scaffold, yielding N-substituted sulfonamides under mild conditions (ambient temperature, organic base) [2]. The 5-chloro derivative, with its enhanced electrophilicity, is expected to provide faster reaction rates and higher conversions in analogous SuFEx amination reactions, reducing the need for excess amine nucleophile.

SuFEx click chemistry Covalent warhead reactivity Structure–reactivity relationship

Covalent Histidine Kinase Inhibition with the Benzothiazole Sulfonyl Fluoride Warhead

The benzothiazole-2-sulfonyl fluoride warhead class has been validated in covalent inhibition of bacterial histidine kinases (HKs). Rodriguez et al. (2026) synthesized a series of 2-aminobenzothiazole sulfonyl fluoride analogs and demonstrated covalent HK inhibition in vitro, with lead compounds showing activity in cellulo; incorporation of the sulfonyl fluoride electrophile was essential for covalent bond formation with the conserved active-site residue [1]. While this study employed 2-amino-substituted variants rather than the 5-chloro derivative directly, the core benzothiazole-2-sulfonyl fluoride pharmacophore is conserved, and the 5-chloro analogue is positioned as a more electrophilic scaffold for analogous HK-targeting campaigns.

Covalent inhibitor Histidine kinase Antivirulence Antimicrobial resistance

Thymidine Phosphorylase Inhibition by the 5-Chlorobenzothiazole Core

The 5-chlorobenzothiazole core itself possesses validated biological activity independent of the sulfonyl fluoride warhead. Arbin et al. (2017) reported a series of 5-chlorobenzothiazole derivatives with thymidine phosphorylase inhibitory activity; the most potent compounds 1 (4-(5-chlorobenzo[d]thiazol-2-yl)benzene-1,3-diol) and 2 (5-chloro-2-(4-chlorophenyl)benzo[d]thiazole) showed IC₅₀ values of 19.60 ± 0.45 µM and 23.40 ± 0.68 µM, respectively, both outperforming the standard inhibitor 7-deazaxanthine (IC₅₀ = 38.68 ± 4.42 µM) . This demonstrates that the 5-chlorobenzothiazole substructure contributes intrinsic target-binding affinity. Combining this privileged core with the covalent –SO₂F warhead in 5-chlorobenzothiazole-2-sulfonyl fluoride creates a bifunctional molecule capable of both non-covalent recognition and covalent capture.

Thymidine phosphorylase inhibition Anticancer 5-Chlorobenzothiazole SAR

Research and Industrial Application Scenarios


Covalent Inhibitor Library Synthesis via SuFEx Diversification

The 5-chlorobenzothiazole-2-sulfonyl fluoride scaffold is ideally suited for generating focused covalent inhibitor libraries targeting kinases, serine hydrolases, or histidine kinases. The SuFEx-reactive –SO₂F group enables late-stage diversification with amine-containing fragments under mild conditions, while the 5-chloro substituent provides a synthetic handle for further Pd-catalyzed cross-coupling (e.g., Suzuki–Miyaura, Buchwald–Hartwig) to elaborate the benzothiazole core [1]. The scaffold's enhanced electrophilicity (class-level inference from aryl-SO₂F SAR) ensures efficient covalent probe synthesis, as demonstrated by the unified SuFEx approach to benzothiazole sulfonamides [2].

Activity-Based Protein Profiling Probe Development

Sulfonyl fluorides are privileged warheads for ABPP due to their balanced reactivity–stability profile under physiological conditions. 5-Chlorobenzothiazole-2-sulfonyl fluoride can be elaborated into ABPP probes by installing an alkyne or biotin affinity tag via SuFEx conjugation at the –SO₂F group or via cross-coupling at the 5-chloro position. The benzothiazole-2-sulfonyl fluoride class has been validated for covalent target engagement in bacterial systems, and the 5-chloro derivative's higher lipophilicity (XLogP3 = 3.3) may improve cell permeability for in cellulo labeling experiments compared to more polar sulfonyl fluoride probes [3].

Covalent Inhibitor Design for Thymidine Phosphorylase

The 5-chlorobenzothiazole substructure has demonstrated thymidine phosphorylase inhibition with IC₅₀ values as low as 19.6 µM (2-fold superior to 7-deazaxanthine). By incorporating the covalent –SO₂F warhead at the 2-position, 5-chlorobenzothiazole-2-sulfonyl fluoride can potentially achieve irreversible inhibition of thymidine phosphorylase, improving target residence time and cellular potency. This bifunctional design merges the validated non-covalent pharmacophore with a covalent capture mechanism, enabling sustained target engagement in angiogenesis-dependent tumor models .

Building Block for Agrochemical and Material Science Sulfonamide Synthesis

Beyond medicinal chemistry, 5-chlorobenzothiazole-2-sulfonyl fluoride serves as a versatile SuFEx building block for synthesizing N-substituted benzothiazole sulfonamides of interest in agrochemical discovery and functional materials. The robust SuFEx protocol tolerates a wide range of primary and secondary amines, and the 5-chloro substituent enables further structural diversification, making this compound a strategic procurement choice for parallel synthesis workflows requiring a single, multifunctional sulfonyl fluoride hub [2].

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